5-溴-4-氟吲哚

描述

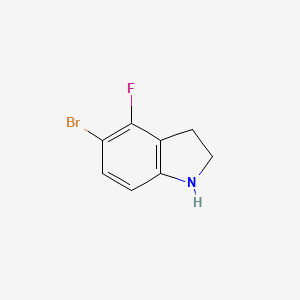

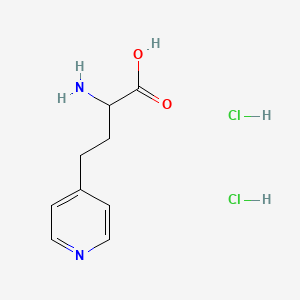

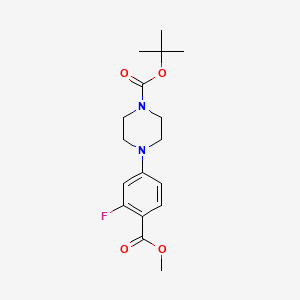

5-Bromo-4-fluoroindoline is a chemical compound with the molecular formula C8H7BrFN . It falls within the class of indoline derivatives and exhibits interesting properties due to its unique substitution pattern.

Synthesis Analysis

The synthesis of 5-Bromo-4-fluoroindoline involves several methods, including halogenation of indoline precursors. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the reaction typically proceeds under inert atmospheres and at low temperatures (around 2-8°C ) to prevent side reactions.

Molecular Structure Analysis

The molecular structure of 5-Bromo-4-fluoroindoline consists of an indoline core with bromine and fluorine substituents. The linear formula is C8H7BrFN . The arrangement of atoms and bonds within the molecule influences its reactivity and properties.

Chemical Reactions Analysis

5-Bromo-4-fluoroindoline participates in various chemical reactions, such as nucleophilic substitution , cross-coupling , and cyclization . These reactions allow for the introduction of diverse functional groups, enabling the synthesis of more complex derivatives.

Physical And Chemical Properties Analysis

- Physical Form : 5-Bromo-4-fluoroindoline exists as a solid or semi-solid compound.

- Melting Point : The melting point varies depending on the purity and crystalline form.

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

科学研究应用

-

Chemical Synthesis

-

Synthesis of Fluorinated Indole Derivatives

- Application : 5-Bromo-4-fluoroindoline can be used in the synthesis of novel fluorinated indole derivatives .

- Method : A microwave-assisted synthesis of novel fluorinated indole derivatives has been developed by the reaction of 5-fluoroindoline-2,3-dione with various anilines. The reaction could be conducted using readily available substrates within short periods of 9–15 min under microwave irradiation with good to excellent yields of the product (64–92%) .

- Results : This approach exploits the synthetic potential of microwave irradiation and copper dipyridine dichloride (CuPy 2 Cl 2) combination and offers many advantages such as full reaction control, excellent product yields, shorter reaction time, eco-friendly procedure and rapid feedback .

-

Pharmaceutical Research

- Application : Indole derivatives, including 5-Bromo-4-fluoroindoline, have been found to possess various biological activities, making them of interest in pharmaceutical research .

- Method : The specific methods of application or experimental procedures would depend on the context of the research. The compound could be used in the synthesis of various pharmaceuticals .

- Results : The outcomes would depend on the specific research being conducted. Indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

-

Development of Antiviral Agents

- Application : Certain derivatives of indole, potentially including 5-Bromo-4-fluoroindoline, have been used in the development of antiviral agents .

- Method : Specific methods of application or experimental procedures would depend on the context of the research. The compound could be used in the synthesis of various antiviral agents .

- Results : The outcomes would depend on the specific research being conducted. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

-

Development of Anti-Inflammatory Agents

- Application : Certain derivatives of indole, potentially including 5-Bromo-4-fluoroindoline, have been used in the development of anti-inflammatory agents .

- Method : Specific methods of application or experimental procedures would depend on the context of the research. The compound could be used in the synthesis of various anti-inflammatory agents .

- Results : The outcomes would depend on the specific research being conducted. For example, some indole derivatives have shown inhibitory activity against certain inflammatory responses .

-

Development of Anticancer Agents

- Application : Certain derivatives of indole, potentially including 5-Bromo-4-fluoroindoline, have been used in the development of anticancer agents .

- Method : Specific methods of application or experimental procedures would depend on the context of the research. The compound could be used in the synthesis of various anticancer agents .

- Results : The outcomes would depend on the specific research being conducted. For example, some indole derivatives have shown inhibitory activity against certain types of cancer cells .

安全和危害

- Hazard Statements : The compound poses minimal hazards, with warnings related to skin and eye irritation (H302, H315, H320, H335).

- Safety Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.

- Toxicity : Limited information is available regarding its toxicity, so caution is advised during handling and experimentation.

未来方向

Future research on 5-Bromo-4-fluoroindoline should focus on:

- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

- Synthetic Methods : Develop efficient and scalable synthetic routes.

- Applications : Explore its use in materials science, catalysis, and other fields.

属性

IUPAC Name |

5-bromo-4-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNNWZXFHIIJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-fluoroindoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)

![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)

![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)

![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)

![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)